-A-5-CP is a key intermediate in the production of several drugs, including:
2-A-5-CP is also used as an intermediate in the synthesis of Clodinafop, a selective herbicide that controls grass weeds in crops Source: Jubilant Life Sciences safety data sheet (SDS) for 2-Amino-5-Chloropyridine:
2-Amino-5-chloropyridine is an organic compound with the molecular formula and a molecular weight of approximately 128.56 g/mol. It is classified as a pyridine derivative, specifically featuring an amino group at the second position and a chlorine atom at the fifth position of the pyridine ring. This compound is also known by various names, including 2-pyridinamine, 5-chloro-2-aminopyridine, and 5-chloro-2-pyridylamine .
The compound appears as a colorless to pale yellow solid with a melting point of approximately 137 °C and a boiling point around 128 °C at 1.5 mmHg . Its structure can be represented as follows:
textCl | N / \ C C | | C---C | | N H
One significant reaction involves its synthesis through chlorination processes using agents like sodium hypochlorite or N-fluoro-N-chlorobenzene sulfonamide in organic solvents under mild conditions . The typical reaction mechanism involves the substitution of an amino hydrogen with a chlorine atom, resulting in the formation of 2-amino-5-chloropyridine.
Research indicates that 2-amino-5-chloropyridine exhibits various biological activities. It has been studied for its potential as an anti-tumor agent and may possess other pharmacological properties due to its structural similarity to other biologically active pyridine derivatives . The compound's biological effects are primarily attributed to its ability to interact with biological targets, including enzymes and receptors.
Several methods have been developed for synthesizing 2-amino-5-chloropyridine:
2-Amino-5-chloropyridine finds applications in several fields:
Studies on the interactions of 2-amino-5-chloropyridine with biological systems have revealed its potential effects on cellular pathways. It is crucial in understanding how this compound may influence enzyme activity or receptor binding, which could lead to therapeutic applications or toxicity assessments.
Several compounds share structural similarities with 2-amino-5-chloropyridine, each possessing unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-3-cyanopyridine | Structure | Contains a cyano group; used in synthetic chemistry |
2-Aminonicotinic acid | Structure | Pyridine derivative with carboxylic acid functionality |
6-Chloronicotinic acid | Structure | Chlorinated derivative; used in agrochemical synthesis |
3-Amino-5-chloropyridine | Structure | Similar chlorination pattern but different amino position |
These compounds share a common pyridine ring but differ in their functional groups' positioning and types, leading to varied chemical reactivity and biological activities.
Irritant